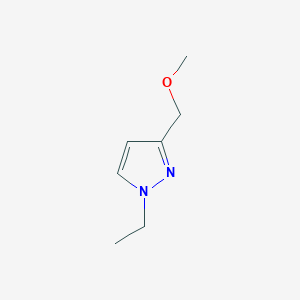

1-ethyl-3-(methoxymethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-5-4-7(8-9)6-10-2/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWNMPLDCWMWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 3 Methoxymethyl 1h Pyrazole

Retrosynthetic Analysis of 1-ethyl-3-(methoxymethyl)-1H-pyrazole

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, highlighting the key bond formations required for its synthesis.

Approach A: N-Alkylation

This approach involves the disconnection of the N1-ethyl bond, leading to the precursors 3-(methoxymethyl)-1H-pyrazole and an ethylating agent. This strategy is predicated on the N-alkylation of a pre-formed pyrazole (B372694) ring, a common and often straightforward method for introducing substituents at the nitrogen atoms. The success of this approach hinges on the regioselective alkylation at the N1 position, as alkylation can also occur at the N2 position, leading to the formation of the 1,5-disubstituted isomer.

Approach B: Cyclocondensation

The second major retrosynthetic pathway involves breaking the C3-N2 and C5-N1 bonds of the pyrazole ring. This disconnection points towards a cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and ethylhydrazine. For the synthesis of this compound, a suitable three-carbon synthon would be a derivative of 1-methoxy-3-buten-2-one or 1,1-dimethoxy-3-butanone. This approach builds the pyrazole ring from acyclic precursors and offers the potential for controlling the substitution pattern from the outset.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic pathways have been explored for the preparation of this compound.

One prominent method involves the reaction of ethylhydrazine with a suitable 1,3-dielectrophilic precursor. A key starting material for this pathway is 1,1,3,3-tetramethoxypropane, which can be reacted with ethylhydrazine sulfate in the presence of an acid catalyst. This reaction proceeds through the in-situ formation of malondialdehyde bis(dimethyl acetal), which then undergoes cyclocondensation with ethylhydrazine to yield the target pyrazole.

Another viable pathway is the direct N-ethylation of 3-(methoxymethyl)-1H-pyrazole. This requires the initial synthesis of the 3-(methoxymethyl)-1H-pyrazole intermediate. This can be achieved through the reaction of 1,1,3,3-tetramethoxypropane with hydrazine (B178648), followed by methylation of the resulting 3-hydroxymethyl-1H-pyrazole. The subsequent N-ethylation can be carried out using various ethylating agents, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is critical for maximizing the yield and purity of the final product.

For the cyclocondensation pathway, key parameters to optimize include the choice of acid catalyst, reaction temperature, and solvent. Different acids, such as sulfuric acid or hydrochloric acid, can influence the rate and outcome of the reaction. The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant side-product formation.

In the case of the N-alkylation pathway, the regioselectivity is a major challenge. The ratio of the desired 1,3-isomer to the undesired 1,5-isomer is influenced by several factors, including the nature of the base, the solvent, the temperature, and the ethylating agent. A systematic study of these variables is necessary to identify the optimal conditions for preferential formation of this compound.

Table 1: Optimization of N-Alkylation of 3-(methoxymethyl)-1H-pyrazole

| Entry | Base | Solvent | Temperature (°C) | Yield of 1,3-isomer (%) | Ratio (1,3- : 1,5-) |

| 1 | NaH | DMF | 25 | 65 | 3:1 |

| 2 | K2CO3 | Acetonitrile | 80 | 58 | 2.5:1 |

| 3 | Cs2CO3 | THF | 65 | 72 | 4:1 |

| 4 | NaH | THF | 0-25 | 68 | 3.5:1 |

This is a representative data table based on general principles of pyrazole alkylation and not from a specific cited source for this exact molecule.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to developing more efficient and selective synthetic methods.

Cyclocondensation Mechanism: The formation of the pyrazole ring from a 1,3-dicarbonyl equivalent and ethylhydrazine proceeds through a series of well-established steps. Initially, the more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl groups (or its acetal equivalent), followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydropyrazole intermediate. A final dehydration step results in the formation of the aromatic pyrazole ring. The regioselectivity of this reaction is determined by the initial site of attack of the ethylhydrazine.

N-Alkylation Mechanism: The N-alkylation of 3-(methoxymethyl)-1H-pyrazole is a nucleophilic substitution reaction. In the presence of a base, the pyrazole is deprotonated to form a pyrazolate anion. This anion is an ambident nucleophile, with electron density on both nitrogen atoms. The subsequent attack on the ethylating agent can occur from either nitrogen, leading to a mixture of N1 and N2-ethylated products. The regioselectivity is influenced by a combination of steric and electronic factors. The substituent at the 3-position can sterically hinder the approach of the electrophile to the adjacent N2-position, favoring alkylation at the more accessible N1-position. The electronic nature of the solvent and the counter-ion of the base can also play a role in directing the alkylation.

Chemical Reactivity and Transformation Studies of 1 Ethyl 3 Methoxymethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions of 1-ethyl-3-(methoxymethyl)-1H-pyrazole

The pyrazole (B372694) ring is susceptible to electrophilic attack, primarily at the C4 position, which is the most electron-rich carbon atom in the ring. The presence of an N-ethyl group and a C3-methoxymethyl group, both being electron-donating, further activates the ring towards electrophilic substitution.

Nitration of N-substituted pyrazoles typically occurs at the 4-position of the pyrazole ring. researchgate.netcdnsciencepub.com For this compound, treatment with a mixture of nitric acid and sulfuric acid is expected to yield 1-ethyl-3-(methoxymethyl)-4-nitro-1H-pyrazole. The reaction conditions, such as temperature and the nature of the nitrating agent, can influence the outcome and yield of the reaction. researchgate.netcdnsciencepub.com In some cases, with strong acidic conditions, nitration can occur on the phenyl ring if a phenyl substituent is present. cdnsciencepub.comcdnsciencepub.com

Halogenation, another key electrophilic aromatic substitution, is also anticipated to take place at the C4 position. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely lead to the formation of 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole and 4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole, respectively. The general strategy for halogenating pyrazole skeletons often involves electrophilic halogenation. beilstein-archives.org

Sulfonation of N-alkylpyrazoles is also a known transformation, and it is expected that reaction with a sulfonating agent like fuming sulfuric acid would introduce a sulfonic acid group at the C4 position of this compound.

The general reactivity pattern for electrophilic substitution on the pyrazole ring is summarized in the table below.

| Electrophilic Reagent | Expected Product | Position of Substitution |

| HNO₃/H₂SO₄ | 1-ethyl-3-(methoxymethyl)-4-nitro-1H-pyrazole | C4 |

| NBS | 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole | C4 |

| NCS | 4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole | C4 |

| SO₃/H₂SO₄ | This compound-4-sulfonic acid | C4 |

Nucleophilic Attack and Ring Opening Reactions of the Pyrazole Core in this compound

The pyrazole ring is generally stable and resistant to nucleophilic attack under normal conditions. However, under harsh conditions or with very strong nucleophiles, ring-opening reactions can occur. For instance, the reaction of pyrazaboles, which contain a pyrazole ring within a larger framework, with amines can lead to ring opening. scholaris.caresearchgate.net While this is a specialized case, it demonstrates the potential for cleavage of the pyrazole ring.

For this compound, direct nucleophilic attack on the ring carbons is unlikely. However, if the pyrazole ring is quaternized by a strong electrophile, it becomes more susceptible to nucleophilic attack, which can lead to ring cleavage. Furthermore, reactions with extremely strong bases at high temperatures might induce ring transformations, although such reactions are not common for simple N-alkylpyrazoles.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halogen or a triflate. As discussed in section 3.1, halogenation at the C4 position is a feasible transformation. The resulting 4-halo-1-ethyl-3-(methoxymethyl)-1H-pyrazole can then serve as a substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netresearchgate.net For example, 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole could be coupled with an arylboronic acid to introduce an aryl group at the 4-position.

The Heck-Mizoroki reaction couples the halo-pyrazole with an alkene to form a new substituted alkene. clockss.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of 4-iodo-1-protected-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles. clockss.org

The Sonogashira coupling is used to form a C-C bond between a halo-pyrazole and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This would allow for the introduction of an alkynyl group at the 4-position of the pyrazole ring.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions of a halogenated derivative of this compound.

| Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | 1-ethyl-3-(methoxymethyl)-4-R-1H-pyrazole (R = aryl, vinyl) |

| Heck-Mizoroki | Alkene | 1-ethyl-3-(methoxymethyl)-4-(alkenyl)-1H-pyrazole |

| Sonogashira | Terminal alkyne | 1-ethyl-3-(methoxymethyl)-4-(alkynyl)-1H-pyrazole |

Functional Group Interconversions of the Methoxymethyl Moiety in this compound

The methoxymethyl (MOM) group is a common protecting group for alcohols and can be cleaved under specific conditions. rsc.orgacs.orgorganic-chemistry.org In the context of this compound, the methoxymethyl ether can be cleaved to reveal a hydroxymethyl group. This transformation is typically achieved using acidic conditions or with Lewis acids. For example, bismuth trichloride (B1173362) (BiCl₃) has been reported to facilitate the cleavage of MOM-ethers. rsc.org The resulting 1-ethyl-1H-pyrazol-3-yl)methanol would be a versatile intermediate for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid.

| Reagent | Transformation | Product |

| BiCl₃ or other Lewis acids | Cleavage of MOM ether | (1-ethyl-1H-pyrazol-3-yl)methanol |

| Oxidizing agent (e.g., PCC) on the alcohol | Oxidation | 1-ethyl-1H-pyrazole-3-carbaldehyde |

| Strong oxidizing agent (e.g., KMnO₄) on the alcohol | Oxidation | 1-ethyl-1H-pyrazole-3-carboxylic acid |

Stereoselective Transformations and Chiral Pool Applications of this compound

The concept of the "chiral pool" involves using readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgvaia.com While this compound itself is achiral, it could potentially be a precursor to chiral derivatives. For instance, if the methoxymethyl group is converted to a hydroxymethyl group, subsequent enzymatic resolution or asymmetric transformation could lead to enantiomerically enriched products.

Furthermore, the pyrazole scaffold is found in many biologically active molecules, and the development of stereoselective syntheses of pyrazole derivatives is an active area of research. nih.govnih.gov For example, chiral auxiliaries have been used to achieve stereoselective synthesis of novel pyrazole derivatives. nih.gov Although no specific stereoselective transformations involving this compound have been reported, the potential exists to introduce chirality into the molecule, for example, by asymmetric modification of the ethyl group or by introducing a chiral center via a reaction at the 4-position. The resulting chiral pyrazole derivatives could then be explored for various applications, including as ligands in asymmetric catalysis or as building blocks in medicinal chemistry.

Design and Synthesis of Analogues and Derivatives of 1 Ethyl 3 Methoxymethyl 1h Pyrazole

Strategic Chemical Modifications of the 1-Ethyl Group in 1-ethyl-3-(methoxymethyl)-1H-pyrazole

The substituent at the N1 position of the pyrazole (B372694) ring is typically introduced by selecting the corresponding substituted hydrazine (B178648) in the initial cyclocondensation reaction. mdpi.comresearchgate.net Therefore, modifying the 1-ethyl group involves utilizing different N-substituted hydrazines in the synthesis.

The most direct route to synthesize analogues with different N1-substituents is the reaction of a suitable 1,3-dicarbonyl precursor, such as 1-methoxy-2,4-pentanedione, with a variety of monosubstituted hydrazines (R-NHNH2). This approach allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups at the N1 position. For instance, using methylhydrazine would yield the N-methyl analogue, while phenylhydrazine (B124118) would produce the N-phenyl derivative. nih.gov The regioselectivity of this condensation can sometimes result in a mixture of 1,3- and 1,5-disubstituted pyrazole isomers, the ratio of which is influenced by reaction conditions and the nature of the substituents on both reactants. mdpi.com

Table 1: Examples of N1-Substituent Modifications

| Original Group | Target Modification | Synthetic Strategy | Example Reagent |

|---|---|---|---|

| 1-Ethyl | 1-Methyl | Cyclocondensation | Methylhydrazine |

| 1-Ethyl | 1-Propyl | Cyclocondensation | Propylhydrazine |

| 1-Ethyl | 1-Benzyl | Cyclocondensation | Benzylhydrazine |

| 1-Ethyl | 1-Phenyl | Cyclocondensation | Phenylhydrazine researchgate.net |

Exploration of Substituents at the Pyrazole C4 and C5 Positions of this compound

The pyrazole ring exhibits distinct reactivity at its carbon positions. The C4 position is electron-rich and susceptible to electrophilic aromatic substitution, while the C3 and C5 positions are more electrophilic. mdpi.comnih.gov Direct functionalization of the this compound core is a key strategy for exploring derivatives.

C4-Position Modification: The C4 position can be functionalized through various electrophilic substitution reactions.

Halogenation: Introduction of bromine or chlorine at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 4-halopyrazoles are valuable intermediates for further modifications, particularly in cross-coupling reactions. acs.org

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl3) and dimethylformamide (DMF), is a standard method to introduce a formyl group (-CHO) at the C4 position, yielding a pyrazole-4-carbaldehyde. nih.gov This aldehyde can be further elaborated into other functional groups.

Nitration: Nitration at the C4 position can be accomplished using standard nitrating agents, although conditions must be carefully controlled to avoid side reactions.

C5-Position Modification: Direct functionalization at the C5 position is less common than at C4. Modification at C5 is often achieved by incorporating the desired substituent into the initial 1,3-dicarbonyl starting material. nih.gov However, modern transition-metal-catalyzed C-H activation reactions are emerging as powerful tools for directly functionalizing specific C-H bonds, including at the C5 position of pyrazoles. rsc.org Alternatively, a common strategy involves a multi-step sequence starting with a 5-aminopyrazole, which can be synthesized from α,β-unsaturated nitriles. mdpi.com

Table 2: C4 and C5 Position Functionalization Strategies

| Position | Reaction Type | Example Reagent | Resulting Group |

|---|---|---|---|

| C4 | Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| C4 | Formylation | POCl3 / DMF (Vilsmeier-Haack) | Formyl (-CHO) nih.gov |

| C4 | Suzuki Coupling (from 4-halo) | Arylboronic acid / Pd catalyst | Aryl group mdpi.com |

| C5 | C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Aryl, Alkyl group rsc.org |

Variation of the Methoxymethyl Group and its Synthetic Impact on this compound Analogues

The 3-(methoxymethyl) group offers another site for structural diversification. Analogues can be generated by altering the ether component or by converting the methoxymethyl group into other functionalities.

The synthesis of analogues with different ether side chains is typically achieved by reacting a 3-(halomethyl)pyrazole intermediate, such as 3-(chloromethyl)-1-ethyl-1H-pyrazole, with various sodium or potassium alkoxides (NaOR or KOR). This Williamson ether synthesis approach allows for the introduction of a wide array of alkoxy groups. imtm.cz

Alternatively, cleavage of the methyl ether can yield the corresponding 3-(hydroxymethyl)pyrazole. This alcohol is a versatile intermediate that can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to introduce further diversity. researchgate.net For example, oxidation with a mild agent like manganese dioxide (MnO2) could yield the 3-formylpyrazole, while stronger oxidants would produce the pyrazole-3-carboxylic acid.

Table 3: Modification of the 3-(Methoxymethyl) Side Chain

| Starting Group | Reagent / Reaction | Intermediate | Final Group |

|---|---|---|---|

| 3-(Methoxymethyl) | BBr3 (Ether cleavage) | 3-(Hydroxymethyl) | Hydroxymethyl (-CH2OH) |

| 3-(Chloromethyl) | Sodium Ethoxide (Williamson Ether Synthesis) | N/A | Ethoxymethyl (-CH2OCH2CH3) |

| 3-(Chloromethyl) | Sodium Phenoxide (Williamson Ether Synthesis) | N/A | Phenoxymethyl (-CH2OPh) |

| 3-(Hydroxymethyl) | PCC (Oxidation) | N/A | Formyl (-CHO) |

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Derivatives

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel compounds with improved properties while retaining desired biological activity. nih.govnih.gov

Bioisosteric Replacement: This involves substituting a functional group or substructure with another that has similar physical or chemical properties, leading to similar biological effects. nih.gov

Pyrazole Ring: The pyrazole ring itself can be replaced with other five-membered aromatic heterocycles such as isoxazole, 1,2,3-triazole, or imidazole.

Methoxymethyl Group: The ether oxygen in the methoxymethyl side chain can be replaced with sulfur to create a thioether (-CH2SCH3) or with a methylene (B1212753) group to form a simple propyl chain (-CH2CH2CH3). The entire group could also be replaced by other classic bioisosteres like an ester or an amide.

Scaffold Hopping: This is a more drastic approach where the central pyrazole core is replaced with a structurally different scaffold that maintains the essential three-dimensional arrangement of key functional groups. nih.gov For this compound, this could involve replacing the pyrazole with a six-membered ring like a pyridine (B92270) or pyridazine, decorated with ethyl and methoxymethyl-equivalent substituents in a spatially similar orientation.

Table 4: Examples of Bioisosteric and Scaffold Hopping Replacements

| Strategy | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Bioisosterism | Pyrazole Ring | Isoxazole Ring | Similar size, shape, and electronics |

| Bioisosterism | Ether (-O-) in side chain | Thioether (-S-) | Maintain similar bond angles and flexibility |

| Bioisosterism | Methoxymethyl (-CH2OCH3) | Ethyl ester (-COOCH2CH3) | Different functionality with potential hydrogen bond accepting character |

Parallel Synthesis and Library Generation of this compound Analogues

Parallel synthesis is a powerful technique for rapidly generating large numbers of related compounds (a library) for high-throughput screening. nih.gov Solution-phase parallel synthesis is often preferred in medicinal chemistry as it avoids the need to re-optimize reactions for a solid support. nih.govnih.gov

A library of this compound analogues can be constructed by systematically combining a set of diverse building blocks. A typical approach would involve a multi-component reaction strategy in a multi-well plate format. nih.gov For example, a library could be generated based on the core pyrazole synthesis:

Diversity Element 1 (N1-substituent): A selection of different hydrazines (e.g., alkyl-, aryl-, and heteroarylhydrazines) is dispensed into an array of reaction wells.

Diversity Element 2 (C3/C5-substituent): A corresponding array of different 1,3-dicarbonyl compounds is added. To generate analogues of the title compound, a precursor like 1-methoxy-2,4-pentanedione would be used, but other diketones could be included to vary the C3 and C5 positions simultaneously. mdpi.com

Post-synthesis Modification: A third level of diversity can be introduced by performing a subsequent reaction on the newly formed pyrazole core. For example, if a 4-bromopyrazole library is synthesized, a parallel Suzuki coupling reaction could be performed with an array of different boronic acids. mdpi.com

This combinatorial approach allows for the efficient exploration of the chemical space around the parent molecule. nih.gov

Table 5: Building Blocks for a Hypothetical Parallel Synthesis Library

| Diversity Position | Building Block Type | Examples |

|---|---|---|

| N1-Substituent | Hydrazines | Ethylhydrazine, Isopropylhydrazine, Phenylhydrazine, 2-Pyridylhydrazine |

| C3/C5-Substituents | 1,3-Diketones | 1-Methoxy-2,4-pentanedione, Acetylacetone, 1-Phenyl-1,3-butanedione, Trifluoroacetylacetone nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methoxymethyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-ethyl-3-(methoxymethyl)-1H-pyrazole

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethyl group attached to the N1 position of the pyrazole (B372694) ring would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), arising from spin-spin coupling with each other. The methoxymethyl group at the C3 position would show a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the methylene protons (-CH₂-O-). The two protons on the pyrazole ring at positions 4 and 5 would appear as doublets, coupling with each other.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyrazole) | ~6.2 | d | ~2.0 |

| H-5 (pyrazole) | ~7.4 | d | ~2.0 |

| N-CH₂ (ethyl) | ~4.1 | q | ~7.3 |

| C-CH₂ (methoxymethyl) | ~4.5 | s | - |

| O-CH₃ (methoxy) | ~3.3 | s | - |

| N-CH₂-CH₃ (ethyl) | ~1.4 | t | ~7.3 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbon atoms of the pyrazole ring are expected to resonate at lower field compared to the aliphatic carbons of the ethyl and methoxymethyl groups.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~150 |

| C-5 (pyrazole) | ~138 |

| C-4 (pyrazole) | ~105 |

| N-CH₂ (ethyl) | ~48 |

| C-CH₂ (methoxymethyl) | ~65 |

| O-CH₃ (methoxy) | ~58 |

| N-CH₂-CH₃ (ethyl) | ~15 |

Detailed Infrared (IR) and Raman Spectroscopy Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide insights into the functional groups and molecular vibrations of a compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key expected absorptions include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic ethyl and methoxymethyl groups, C-N and C=C stretching vibrations of the pyrazole ring, and C-O stretching of the ether linkage.

Raman Spectroscopy

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. The pyrazole ring vibrations are expected to be prominent in the Raman spectrum.

Predicted Vibrational Frequencies and Assignments:

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100-3000 | Medium | Medium | C-H stretching (pyrazole ring) |

| 2980-2850 | Strong | Strong | C-H stretching (aliphatic) |

| 1550-1450 | Medium-Strong | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| 1470-1430 | Medium | Medium | CH₂ bending |

| 1380-1370 | Medium | Medium | CH₃ bending |

| 1260-1000 | Strong | Medium | C-O stretching (ether) and C-N stretching |

| Below 1000 | Medium | Medium | Ring bending and deformation modes |

Mass Spectrometry Fragmentation Pathways of this compound and its Isomers

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The fragmentation of this compound would likely proceed through several characteristic pathways. The molecular ion peak would be observed at m/z corresponding to its molecular weight. Common fragmentation patterns for N-alkylpyrazoles include the loss of the alkyl group or parts of it. The methoxymethyl substituent could undergo cleavage of the C-O or C-C bond.

Predicted Fragmentation Pathways:

Loss of an ethyl radical: [M - C₂H₅]⁺

Loss of a methoxy radical: [M - OCH₃]⁺

Loss of formaldehyde: [M - CH₂O]⁺•

Cleavage of the methoxymethyl side chain: Formation of a pyrazolyl-CH₂⁺ fragment.

Ring fragmentation: Cleavage of the pyrazole ring itself, leading to smaller nitrogen-containing fragments.

Predicted m/z Values for Major Fragments:

| m/z | Fragment |

| 154 | [M]⁺• (Molecular Ion) |

| 125 | [M - C₂H₅]⁺ |

| 123 | [M - OCH₃]⁺ |

| 124 | [M - CH₂O]⁺• |

| 95 | [C₅H₇N₂]⁺ (Pyrazolyl-CH₂) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystallographic data for this compound has been found, analysis of related pyrazole structures allows for predictions about its likely solid-state conformation and packing. nih.govnih.govresearchgate.net

Predicted Crystallographic Parameters (based on analogs):

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, C-H···O hydrogen bonds, π-π stacking |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) of Enantiomerically Enriched this compound Analogues

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the ethyl or methoxymethyl group, the resulting enantiomers could be distinguished using ECD.

The ECD spectrum of a chiral pyrazole analogue would show positive or negative Cotton effects corresponding to the electronic transitions of the pyrazole chromophore. The sign and magnitude of these Cotton effects would be dependent on the absolute configuration of the chiral center and the conformation of the molecule. Such studies are valuable for assigning the absolute stereochemistry of chiral pyrazoles and understanding how chirality influences their electronic properties. cas.cznih.gov

Theoretical and Computational Investigations of 1 Ethyl 3 Methoxymethyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of 1-ethyl-3-(methoxymethyl)-1H-pyrazole

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For this compound, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure and molecular orbitals. nih.gov The distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity and kinetic stability.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO may be distributed across the ring and the substituents.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative data based on typical DFT calculations for similar pyrazole derivatives)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

This interactive table provides hypothetical energy values for the frontier molecular orbitals, which are crucial for understanding the electronic properties and reactivity of the compound.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxymethyl group, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Conformer Analysis and Potential Energy Surface Mapping of this compound

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the ethyl and methoxymethyl substituents. A conformer analysis aims to identify the most stable three-dimensional arrangements of the molecule. The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, the various low-energy conformers (local minima) and the transition states that connect them can be identified.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative data based on conformer analysis of substituted pyrazoles)

| Conformer | Dihedral Angle (C-N-C-C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | ~60° | ~180° | 0.00 (most stable) |

| 2 | ~180° | ~180° | 1.2 |

| 3 | ~60° | ~60° | 2.5 |

This interactive table presents a simplified view of a conformer analysis, highlighting how different spatial arrangements of the substituents can lead to variations in molecular stability.

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Reaction Mechanisms of this compound

DFT is a powerful computational method for studying the reactivity of molecules. nih.govnih.gov By calculating various reactivity descriptors, insights into the chemical behavior of this compound can be gained. These descriptors are derived from the conceptual DFT framework and include chemical potential, hardness, softness, and the Fukui function. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Fukui Function (f(r)): Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui functions would likely indicate that the N2 nitrogen of the pyrazole ring is the most susceptible site for electrophilic attack, a common feature in N-substituted pyrazoles. researchgate.netnih.gov The carbon atoms of the pyrazole ring could also exhibit varying degrees of reactivity depending on the electronic influence of the substituents.

DFT can also be used to model reaction mechanisms. For instance, in an electrophilic substitution reaction, DFT calculations can be used to determine the structure and energy of the reactants, transition states, and products, thereby elucidating the reaction pathway and predicting the activation energy.

Molecular Dynamics Simulations to Investigate Conformational Flexibility of this compound

While conformer analysis provides a static picture of the low-energy conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. eurasianjournals.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the flexibility of the ethyl and methoxymethyl side chains. The simulation would show how these groups rotate and interact with the surrounding solvent molecules. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecular structure and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. It is expected that the terminal methyl groups of the ethyl and methoxymethyl substituents would exhibit the highest RMSF values, indicating greater mobility.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a reasonable degree of accuracy. These predictions are based on the calculated electron density around each nucleus. For this compound, the calculated NMR spectra would help in assigning the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum for this compound would show characteristic peaks for the C-H stretching of the alkyl groups, the C=N and C=C stretching of the pyrazole ring, and the C-O stretching of the ether linkage. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on DFT calculations for similar pyrazole derivatives)

| Atom | Predicted Chemical Shift (ppm) |

| Pyrazole C3 | 150 |

| Pyrazole C4 | 105 |

| Pyrazole C5 | 138 |

| N-CH₂ (ethyl) | 45 |

| CH₃ (ethyl) | 15 |

| CH₂ (methoxymethyl) | 70 |

| O-CH₃ (methoxymethyl) | 60 |

This interactive table provides hypothetical ¹³C NMR chemical shifts, which are essential for the structural elucidation of the compound.

Applications of 1 Ethyl 3 Methoxymethyl 1h Pyrazole As a Versatile Chemical Scaffold

Role of 1-ethyl-3-(methoxymethyl)-1H-pyrazole in Organic Synthesis as a Building Block

The pyrazole (B372694) ring is an electron-rich aromatic system, making it a versatile building block in organic synthesis. nih.gov The reactivity of the this compound scaffold is dictated by its substitution pattern. The N1 position is alkylated, which prevents tautomerism and directs electrophilic substitution preferentially to the C4 position, which is the most nucleophilic carbon on the ring. nih.govnih.gov The C3 and C5 positions are more susceptible to nucleophilic attack or metallation. nih.gov

The methoxymethyl group at the C3 position can be envisioned as a stable ether linkage under many conditions, but it could also potentially be cleaved or modified to introduce other functional groups. For instance, treatment with certain Lewis or Brønsted acids could expose a hydroxymethyl group, providing a point for further elaboration. The scaffold's utility lies in its ability to serve as a precursor for more complex, polysubstituted pyrazole derivatives, which are intermediates in the synthesis of pharmaceuticals and agrochemicals. atlantis-press.comlookchem.com

One-pot, multi-component reactions are a common strategy for pyrazole synthesis, often starting from 1,3-dicarbonyl compounds and hydrazines. nih.govorganic-chemistry.org Conversely, using a pre-formed scaffold like this compound allows for precise, late-stage functionalization.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reagent/Conditions | Potential Product | Purpose |

|---|---|---|---|

| Electrophilic Substitution | NBS, CCl₄ | 4-Bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole | Introduces a handle for cross-coupling reactions. |

| Halogenation | Selectfluor, I₂, DMSO | 4-Iodo-1-ethyl-3-(methoxymethyl)-1H-pyrazole | Creates a versatile building block for C-C bond formation. organic-chemistry.org |

| Metallation/Coupling | n-BuLi, then Ar-I, Pd catalyst | 1-Ethyl-5-aryl-3-(methoxymethyl)-1H-pyrazole | Direct C-H functionalization at the C5 position. |

| Sonogashira Coupling (from 4-halo derivative) | Phenylacetylene, Pd/Cu catalyst | 1-Ethyl-3-(methoxymethyl)-4-(phenylethynyl)-1H-pyrazole | Introduces alkynyl moieties for further cyclizations. arkat-usa.org |

| Ether Cleavage | BBr₃ | (1-Ethyl-1H-pyrazol-3-yl)methanol | Unveils a hydroxyl group for esterification or etherification. |

Integration of this compound into Polymer Architectures and Materials Chemistry

Pyrazole derivatives are finding applications in materials science, including the development of novel polymers. nih.govmdpi.com The incorporation of heterocyclic units like pyrazole into a polymer backbone can impart desirable properties such as thermal stability, specific electronic or optical characteristics, and metal-coordinating capabilities.

For this compound to be used in polymer chemistry, it would first need to be converted into a suitable monomer. This could be achieved by introducing polymerizable functional groups onto the scaffold. For example, functionalization at the C4 or C5 position with a vinyl, acrylate, or styrenic group would allow it to participate in chain-growth polymerization. Alternatively, introducing two reactive groups (e.g., carboxylic acid, amine, or hydroxyl) at different positions would enable its use in step-growth polymerization to form polyesters, polyamides, or polyethers. The pyrazole unit within the polymer chain could then influence the material's final properties, such as its refractive index, conductivity, or ability to form polymer-metal composites.

Table 2: Hypothetical Monomers and Resulting Polymer Types

| Monomer Derivative | Polymerization Method | Potential Polymer Type | Potential Application |

|---|---|---|---|

| 4-Vinyl-1-ethyl-3-(methoxymethyl)-1H-pyrazole | Free-radical polymerization | Poly(vinyl pyrazole) derivative | Optical materials, specialty coatings |

| This compound-4-carboxylic acid | Step-growth with a diol | Polyester | High-performance plastics, biodegradable materials |

| 4-Amino-1-ethyl-3-(methoxymethyl)-1H-pyrazole | Step-growth with a diacyl chloride | Polyamide | Thermally stable fibers, engineering plastics |

| 5-(4-hydroxyphenyl)-1-ethyl-3-(methoxymethyl)-1H-pyrazole | Step-growth with a dihalide | Poly(aryl ether) | Membranes, high-temperature resistant materials |

Utilization of this compound in Ligand Design for Organometallic Catalysis

Pyrazole-based ligands have become indispensable in organometallic chemistry and homogeneous catalysis due to their strong σ-donor properties and the ease with which their steric and electronic characteristics can be tuned. researchgate.netrsc.org The nitrogen atoms of the pyrazole ring are effective coordination sites for a wide range of transition metals, including palladium, copper, nickel, and ruthenium. researchgate.netresearch-nexus.net

In the case of this compound, the N1 atom is blocked by the ethyl group, leaving the sp²-hybridized N2 atom as the primary coordination site. The ether oxygen of the methoxymethyl group at the C3 position could potentially act as a second donor atom, allowing the molecule to function as a bidentate N,O-chelate ligand. Such chelation can enhance the stability and influence the catalytic activity of the resulting metal complex. These complexes could find use in various catalytic transformations, such as C-C coupling reactions (e.g., Suzuki, Heck), oxidation, and hydrogenation. researchgate.netresearch-nexus.netbohrium.com

Table 3: Potential Catalytic Applications of Metal Complexes

| Metal Center | Potential Ligand Coordination | Catalytic Reaction | Research Findings on Analogous Systems |

|---|---|---|---|

| Palladium (Pd) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | Suzuki, Heck, Sonogashira cross-coupling | Pyrazole ligands are effective in stabilizing Pd catalysts for C-C bond formation. researchgate.net |

| Copper (Cu) | Bidentate (N,O-chelation) | Oxidation of alcohols/catechols, Atom Transfer Radical Polymerization (ATRP) | Copper complexes with pyrazole-based ligands have shown excellent activity in catechol oxidation, mimicking catecholase enzymes. research-nexus.netbohrium.com |

| Nickel (Ni) | Bidentate (N,O-chelation) | Olefin oligomerization, Kumada coupling | Nickel complexes with pyrazolyl-based ligands have been developed for various C-C coupling processes. researchgate.net |

| Manganese (Mn) | Bidentate (N,O-chelation) | Transfer hydrogenation | Pyrazole ligands have been shown to improve the efficiency of Mn-based catalysts for transfer hydrogenation reactions. rsc.org |

Development of Supramolecular Assemblies Incorporating this compound

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. Pyrazole derivatives are attractive components for supramolecular assemblies due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking. nih.govmdpi.com

While this compound cannot act as a hydrogen bond donor itself (due to the N-ethyl group), it can act as a hydrogen bond acceptor at the N2 atom or the ether oxygen. The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, its ability to coordinate with metal ions, as discussed in the previous section, allows for the construction of metallo-supramolecular architectures, such as coordination polymers or discrete molecular cages. By modifying the scaffold, for example by introducing carboxylic acid or amide groups, more complex hydrogen-bonding networks could be programmed, leading to the formation of gels, liquid crystals, or other functional soft materials.

Table 4: Potential Supramolecular Interactions and Assemblies

| Interaction Type | Interacting Partner | Resulting Assembly | Potential Function |

|---|---|---|---|

| Metal Coordination | Transition metal ions (e.g., Ag⁺, Cu²⁺) | Coordination polymer, metallacycle | Porous materials, sensing, catalysis |

| π-π Stacking | Other aromatic molecules (e.g., benzene, naphthalene) | Self-assembled stacks | Organic electronic materials |

| Hydrogen Bonding (Acceptor) | H-bond donors (e.g., ureas, carboxylic acids) | Co-crystals, binary gels | Crystal engineering, controlled release |

| Host-Guest Chemistry | Cyclodextrins, calixarenes | Inclusion complex | Solubilization, stabilization of guest molecules |

Chemical Probe Development Based on the this compound Scaffold

Fluorescent chemical probes are powerful tools for detecting and imaging ions and molecules in biological and environmental systems. nih.gov The pyrazole ring is a common core structure in such probes, often acting as part of the fluorophore or as the signaling and recognition unit. nih.gov

A chemical probe based on this compound could be designed in several ways. The pyrazole ring itself, when incorporated into a larger conjugated system, can exhibit fluorescence. The methoxymethyl group could serve as a recognition site for a specific analyte. For example, its ether oxygen, along with the N2 nitrogen, could selectively bind to certain metal cations. This binding event would perturb the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). To create a functional probe, the scaffold would likely be further derivatized with a known fluorophore (e.g., coumarin, fluorescein) and a specific receptor for the target analyte.

Table 5: Design Principles for a Hypothetical Chemical Probe

| Target Analyte | Probe Design Strategy | Sensing Mechanism | Expected Signal |

|---|---|---|---|

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation by N2 and ether oxygen. nih.gov | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | Increase or decrease in fluorescence intensity. |

| Anions (e.g., F⁻) | Incorporation of a silyl (B83357) ether that can be cleaved by fluoride. | Fluoride-induced cleavage releases a fluorescent pyrazole derivative. | "Turn-on" fluorescence. nih.gov |

| Biomolecules (e.g., enzymes) | Attachment of a substrate that is transformed by the enzyme. | Enzymatic reaction unmasks a fluorescent pyrazole-based reporter. | Change in fluorescence upon enzymatic activity. |

| pH | Functionalization with a group whose protonation state affects the electronic system. | Internal Charge Transfer (ICT) mechanism sensitive to pH. | Ratiometric shift in emission wavelength. |

Future Directions and Emerging Research Avenues for 1 Ethyl 3 Methoxymethyl 1h Pyrazole

Integration of 1-ethyl-3-(methoxymethyl)-1H-pyrazole in Flow Chemistry and Microreactor Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally been performed using batch processes. However, the adoption of flow chemistry and microreactor technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up.

Recent advancements have demonstrated the successful synthesis of various pyrazole derivatives under flow conditions. For instance, the Knorr cyclocondensation, a classical method for pyrazole synthesis, has been adapted to continuous-flow systems, significantly reducing reaction workup times compared to batch methods. organic-chemistry.org One-pot, three-component procedures in flow for the preparation of 3,5-disubstituted 1H-pyrazoles have also been developed, showcasing the versatility of this approach for generating a library of compounds with diverse functionalities. organic-chemistry.org

For this compound, a potential synthetic strategy in a microreactor could involve the reaction of a suitable 1,3-dicarbonyl precursor with ethylhydrazine. The general synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine (B178648) is a well-established and high-yielding reaction, often referred to as the Knorr pyrazole synthesis. youtube.com The use of a microreactor could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity of the target compound.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Parameter | Batch Synthesis | Flow Chemistry/Microreactor Synthesis |

| Reaction Time | Often several hours to days | Can be reduced to minutes |

| Workup | Typically involves extraction and purification steps | Can be streamlined with in-line purification |

| Scalability | Can be challenging to scale up safely and efficiently | Readily scalable by running the system for longer or in parallel |

| Safety | Handling of hazardous reagents can be a concern on a large scale | Improved safety due to smaller reaction volumes and better control |

This table provides a generalized comparison based on literature for various pyrazole syntheses and highlights the potential advantages of applying flow chemistry to the synthesis of this compound.

Advanced Spectroscopic Probing of Dynamic Processes Involving this compound

The dynamic behavior of molecules, including conformational changes and intermolecular interactions, is crucial for understanding their function. Advanced spectroscopic techniques can provide detailed insights into these processes. For pyrazole derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for structural elucidation.

Time-resolved spectroscopic techniques could be employed to study dynamic processes such as rotational isomerism of the methoxymethyl group or intermolecular interactions in different solvents or in the presence of other molecules. These studies are essential for understanding how the molecule behaves in various environments, which is critical for applications in catalysis and materials science.

Computational Design of Next-Generation Analogues of this compound with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and designing new ones with desired characteristics. nih.gov DFT calculations can provide insights into molecular geometry, electronic structure (including HOMO and LUMO energies), and spectroscopic properties. fao.orgresearchgate.net

For this compound, DFT studies could be used to:

Predict its three-dimensional structure and conformational preferences.

Calculate its electronic properties, such as the HOMO-LUMO gap, which is related to its reactivity and potential use in electronic materials. derpharmachemica.com

Simulate its IR and NMR spectra to aid in experimental characterization. jocpr.com

Explore the effects of modifying the substituents on the pyrazole ring to tune its properties. For example, replacing the ethyl group with other alkyl or aryl groups, or modifying the methoxymethyl group, could alter the molecule's electronic and steric properties.

Table 2: Predicted Electronic Properties of a Hypothetical Pyrazole Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic transition energy |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

This table presents hypothetical DFT calculation results for a pyrazole derivative to illustrate the type of data that can be generated and its importance in designing new molecules.

By systematically exploring the effects of different substituents in silico, researchers can prioritize the synthesis of new analogues of this compound with optimized properties for specific applications.

Exploration of this compound in Catalyst Development

Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis due to the presence of two adjacent nitrogen atoms that can coordinate to metal centers. The substituent at the N1 position and the groups at other positions on the pyrazole ring can be varied to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity. researchgate.net

While there is no specific research on the use of this compound as a ligand, the general principles of pyrazole-based catalysts suggest its potential in this area. The ethyl group at the N1 position and the methoxymethyl group at the C3 position would influence the coordination geometry and the electronic environment of a coordinated metal ion.

Future research could involve the synthesis of metal complexes of this compound with various transition metals and the evaluation of their catalytic activity in reactions such as cross-coupling, oxidation, and polymerization. The methoxymethyl group could potentially act as a hemilabile ligand, where the oxygen atom can coordinate and de-coordinate from the metal center, which can be a desirable feature in certain catalytic cycles.

Potential of this compound in Photoactive Chemical Systems

Many pyrazole derivatives exhibit interesting photophysical properties, including fluorescence, making them promising candidates for applications in photoactive materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govnih.gov The fluorescence properties of pyrazoles are often dependent on the nature and position of the substituents on the pyrazole ring. nih.gov

For instance, some pyrazole-based fluorescent sensors show a "turn-on" fluorescence response in the presence of specific metal ions, where the fluorescence intensity increases upon metal binding. rsc.org This behavior is often attributed to the restriction of intramolecular rotation or isomerization upon metal chelation. nih.gov

The potential of this compound in photoactive systems could be explored by investigating its absorption and emission properties. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the potential for fluorescence. mdpi.com By analogy with other fluorescent pyrazoles, it is possible that the introduction of suitable chromophoric groups onto the this compound scaffold could lead to new photoactive materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-3-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

- Methodology : Pyrazole derivatives are often synthesized via cyclocondensation of β-dicarbonyl precursors or multi-component reactions. For methoxymethyl-substituted analogs, acylation and alkylation steps are critical. For example, nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) minimizes decomposition . Copper-catalyzed coupling in ionic liquids (e.g., [Bmim]BF₄) enhances regioselectivity and reduces reaction times (e.g., 2 hours at 130°C) . Optimization includes solvent choice (ethanol for recrystallization) and catalyst loading (e.g., Pd/C for reductions) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Identify methoxymethyl protons (δ 3.25–4.36 ppm for CH₃O and CH₂ groups) and pyrazole NH (δ 13.1–13.2 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Methoxymethyl carbons appear at δ 58–63 ppm, while pyrazole ring carbons range from δ 122–169 ppm .

- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .

Q. What are the key challenges in achieving regioselectivity during the functionalization of the pyrazole ring in this compound?

- Methodology : Regioselectivity depends on electronic and steric factors. For C-4 substitution, directing groups like nitro or acyl enhance electrophilic attack. Multi-component reactions using dialkyl acetylenedicarboxylates improve regiocontrol under neutral conditions . Steric hindrance from the ethyl group at N-1 can bias reactivity toward C-3 or C-5 positions, requiring tailored catalysts (e.g., Cu(OTf)₂) .

Advanced Research Questions

Q. What experimental strategies resolve contradictory spectral data arising from tautomeric equilibria or dynamic processes in this compound derivatives?

- Methodology : Tautomerism (e.g., 3- vs. 5-substitution) can be stabilized via low-temperature crystallography. Co-crystallization with complementary molecules (e.g., halogenated aromatics) locks tautomeric forms. Dynamic NMR at variable temperatures (e.g., 298–343 K) quantifies equilibrium shifts, while X-ray diffraction provides definitive structural assignments .

Q. How can X-ray crystallography using programs like SHELXL or ORTEP determine the absolute configuration of chiral derivatives of this compound?

- Methodology : SHELXL refines crystal structures against high-resolution data, resolving disorder in methoxymethyl or ethyl groups. ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty. For chiral centers, anomalous dispersion (e.g., Cu-Kα radiation) or Flack parameters validate absolute configuration .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs in medicinal chemistry?

- Methodology :

- Synthetic diversification : Introduce substituents (e.g., halogens, nitro, acyl) at C-4 or C-5 to modulate electronic properties .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays. Correlate substituent effects (e.g., methoxymethyl’s hydrophilicity) with activity .

- Computational modeling : DFT calculations predict electrostatic potential surfaces, while molecular docking identifies binding modes .

Data Analysis and Optimization

Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodology : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set). For IR, assess solvent effects (e.g., DMSO vs. solid-state). Use heteronuclear correlation (HSQC/HMBC) to resolve ambiguous assignments .

Q. What strategies optimize the N-acylation of 4-amino-1-ethyl-3-(methoxymethyl)-1H-pyrazole derivatives?

- Methodology : Use acetic anhydride in anhydrous ether at 0–5°C to minimize side reactions. A two-fold molar excess of acylating agent ensures complete conversion. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via ethanol recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.